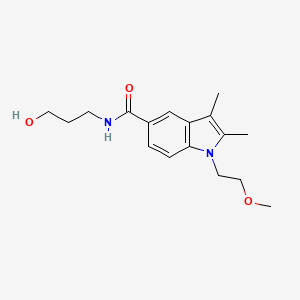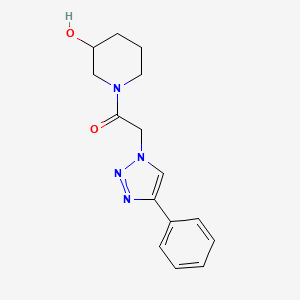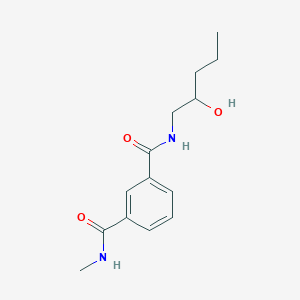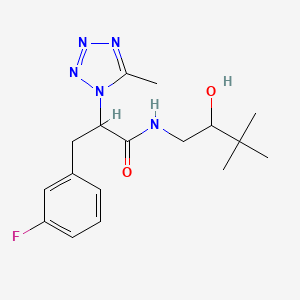
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by its unique functional groups, including a hydroxypropyl group, a methoxyethyl group, and a carboxamide group attached to the indole core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available indole derivatives.
Functional Group Introduction: The hydroxypropyl and methoxyethyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Carboxamide Formation: The carboxamide group is introduced via an amidation reaction, where the indole derivative reacts with a suitable amine in the presence of coupling agents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indoles.
科学研究应用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxypropyl and methoxyethyl groups may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide: can be compared with other indole derivatives such as:
Uniqueness:
- The presence of both hydroxypropyl and methoxyethyl groups in this compound provides unique chemical properties, such as increased solubility and specific reactivity patterns, distinguishing it from other indole derivatives.
属性
IUPAC Name |
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-13(2)19(8-10-22-3)16-6-5-14(11-15(12)16)17(21)18-7-4-9-20/h5-6,11,20H,4,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFDCOSAOUHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCCCO)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)

![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)


![2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide](/img/structure/B6641125.png)


![N-[3-[(4-hydroxy-2,2-dimethylbutyl)amino]-3-oxopropyl]naphthalene-2-carboxamide](/img/structure/B6641138.png)
![4-[1-Hydroxy-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethyl]benzonitrile](/img/structure/B6641139.png)


